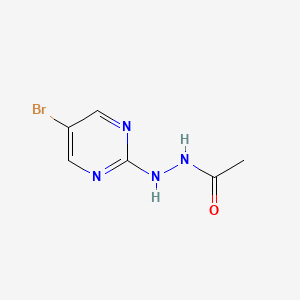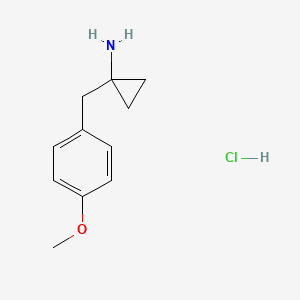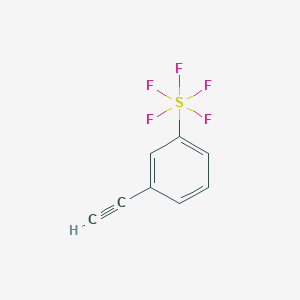![molecular formula C11H21N B1430449 5-Methyl-2-azaspiro[5.5]undecane CAS No. 1797087-04-7](/img/structure/B1430449.png)
5-Methyl-2-azaspiro[5.5]undecane
Vue d'ensemble
Description
5-Methyl-2-azaspiro[5.5]undecane is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-azaspiro[5.5]undecane is 1S/C11H21N/c1-10-5-8-12-9-11(10)6-3-2-4-7-11/h10,12H,2-9H2,1H3 . This compound contains a total of 34 bonds, including 13 non-H bonds, 2 six-membered rings, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
5-Methyl-2-azaspiro[5.5]undecane is a liquid at room temperature . The compound has a molecular weight of 167.29 .Applications De Recherche Scientifique
Synthesis of Spiro[5.5]undecane Derivatives
Spiro[5.5]undecane derivatives are of significant interest due to their unique conformational properties. The synthesis of these compounds, including those with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings, has been explored for their potential in creating new materials with specific stereochemical configurations . The 5-Methyl-2-azaspiro[5.5]undecane serves as a key intermediate in the synthesis of these derivatives.
Stereochemistry Research
The study of stereochemistry in spiro compounds is crucial for understanding their conformational dynamics. 5-Methyl-2-azaspiro[5.5]undecane exhibits interesting stereochemical behavior due to the helicity of its spirane skeleton, which can lead to enantiomeric inversion . This makes it a valuable model compound for studying stereochemical principles in organic chemistry.
Development of GABAAR Antagonists
Compounds based on the 3,9-diazaspiro[5.5]undecane structure have been reported as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . The modification of the 5-Methyl-2-azaspiro[5.5]undecane core could lead to the development of new pharmaceuticals targeting GABAAR.
Crystallography and Structural Analysis
The crystal structures of spiro[5.5]undecane derivatives provide insights into their molecular geometry and intermolecular interactions. X-ray single-crystal diffraction studies of these compounds can reveal details about their bonding patterns and spatial arrangements, which are essential for designing materials with desired physical properties .
Hydrogen Bonding Studies
Understanding the hydrogen bonding capabilities of spiro compounds is vital for their application in various fields. The study of 1,7-dioxaspiro[5.5]undecane and its solvation by water molecules using spectroscopy and theoretical calculations can inform the design of compounds with specific solvation characteristics .
Catalysis and Chemical Reactions
Spiro[5.5]undecane derivatives have potential applications in catalysis due to their unique structural features. The synthesis of these compounds can lead to the discovery of new catalysts that facilitate chemical reactions, such as the Knoevenagel—Diels—Alder reaction, which is a cornerstone in synthetic organic chemistry .
Safety and Hazards
The safety information for 5-Methyl-2-azaspiro[5.5]undecane indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
5-methyl-2-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-10-5-8-12-9-11(10)6-3-2-4-7-11/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSMDVQXJUDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



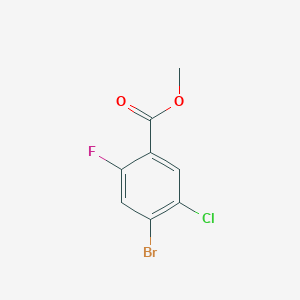



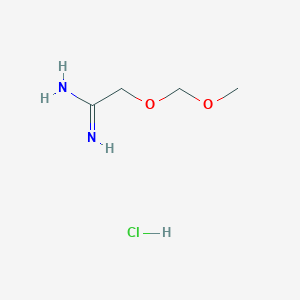

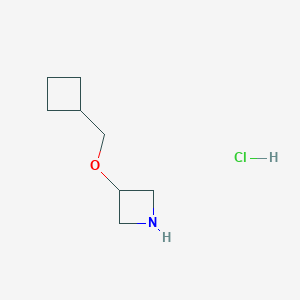
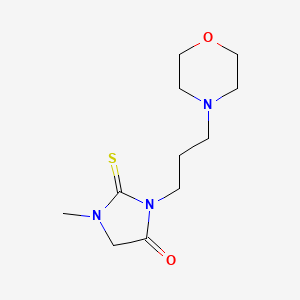
![di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate](/img/structure/B1430382.png)
